3-苯基哌啶-4-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

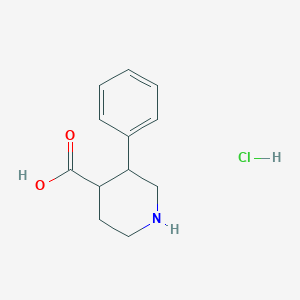

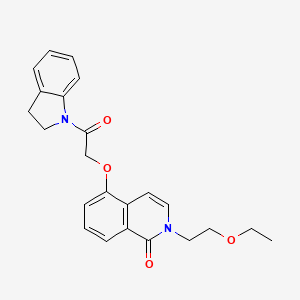

3-Phenylpiperidine-4-carboxylic acid;hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In recent years, a lot of reviews concerning specific methods of piperidine synthesis were published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The molecular weight of 3-Phenylpiperidine-4-carboxylic acid;hydrochloride is 241.71 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 . The exact mass is 241.0869564 g/mol .科学研究应用

合成与结构分析

- Lv 等人 (2015) 的一项研究重点关注使用新型羧酸配体合成新型金属有机骨架材料,从而创建在 DNA 相互作用研究和光致发光中具有潜在应用的结构。这些配合物的独特结构框架和光致发光性质使其在材料科学和生物化学方面具有潜在应用前景 (Lv 等人,2015)。

药物研究

- Burdzhiev 和 Stanoeva (2010) 探索了合成包含氨基酸部分的哌啶酮,旨在生产潜在的 SP 拮抗剂。这项研究强调了这些化合物与常见 SP 拮抗剂之间的结构相似性,表明可能的药物应用 (Burdzhiev 和 Stanoeva,2010)。

受限氨基酸和氨基醇的合成

- Vervisch 等人 (2010) 对从叠氮化物合成立体定义的哌啶类进行研究,从而创建构象受限的氨基酸和氨基醇。这些化合物在新型药物和生物活性分子的开发中具有潜在应用 (Vervisch 等人,2010)。

化学转化和催化性能

- Gu 等人 (2018) 的研究调查了使用醚桥三羧酸作为构件块的水热生成镉 (ii) 金属有机结构。这些结构表现出发光和光催化性能,表明在材料科学和催化方面的潜在应用 (Gu 等人,2018)。

作用机制

Target of Action

Compounds with a similar structure, such as isonipecotic acid, have been found to act as partial agonists of the gaba a receptor .

Mode of Action

Based on the action of structurally similar compounds, it may interact with its targets, possibly the gaba a receptors, leading to changes in the perception of pain .

Biochemical Pathways

Compounds with similar structures have been found to affect the gabaergic system , which plays a crucial role in inhibitory neurotransmission in the central nervous system.

Result of Action

Based on the action of structurally similar compounds, it may lead to changes in the perception of pain .

未来方向

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new pharmacological applications are ongoing . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

生化分析

Biochemical Properties

3-Phenylpiperidine-4-carboxylic acid;hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to act as a partial agonist at the GABA A receptor, a key protein in the central nervous system . This interaction modulates the receptor’s activity, affecting neurotransmission and potentially offering therapeutic benefits for conditions related to GABAergic dysfunction.

Cellular Effects

The effects of 3-Phenylpiperidine-4-carboxylic acid;hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with the GABA A receptor can alter neuronal signaling, impacting processes such as synaptic transmission and plasticity . Additionally, this compound may affect the expression of genes involved in neurotransmitter synthesis and release, further modulating cellular function.

Molecular Mechanism

At the molecular level, 3-Phenylpiperidine-4-carboxylic acid;hydrochloride exerts its effects through specific binding interactions with biomolecules. Its partial agonist activity at the GABA A receptor involves binding to the receptor’s active site, leading to conformational changes that enhance receptor activity . This mechanism of action can result in the modulation of inhibitory neurotransmission, providing potential therapeutic effects for neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenylpiperidine-4-carboxylic acid;hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure may lead to gradual degradation, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of 3-Phenylpiperidine-4-carboxylic acid;hydrochloride vary with different dosages in animal models. At lower doses, it has been found to enhance GABAergic neurotransmission without significant adverse effects . Higher doses may lead to toxicity, manifesting as sedation, respiratory depression, or other central nervous system effects. These findings highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

3-Phenylpiperidine-4-carboxylic acid;hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by carboxylesterase enzymes, which convert it into various metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, 3-Phenylpiperidine-4-carboxylic acid;hydrochloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Phenylpiperidine-4-carboxylic acid;hydrochloride is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a role in this localization, ensuring that the compound reaches its intended sites of action.

属性

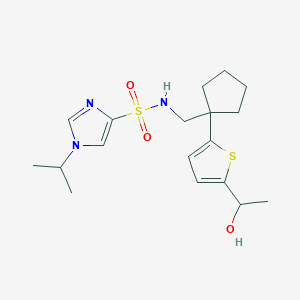

IUPAC Name |

3-phenylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTNYJVYGLCEJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(=O)O)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2633072.png)

![3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2633075.png)

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)

![3-(3-Chlorophenoxy)-4-(5-chlorothiophen-2-yl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2633088.png)

![8-(4-fluorophenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2633092.png)